molecular formula C12H17ClN2 B1468498 1-(3-Chloro-2-methylphenyl)-1,4-diazepane CAS No. 1368956-23-3

1-(3-Chloro-2-methylphenyl)-1,4-diazepane

Cat. No.: B1468498
CAS No.: 1368956-23-3
M. Wt: 224.73 g/mol
InChI Key: CPNHKDLXDCRBRW-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-2-methylphenyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields, including medicinal chemistry, due to their wide range of biological activities .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Studies reveal intricate processes in the synthesis and characterization of diazepine derivatives. For instance, the transformation of tetrahydro-pyrrolobenzodiazepines in a multi-component reaction highlights the complexity and possibilities in creating varied diazepine-based structures (Voskressensky et al., 2014). Similarly, a practical synthesis of tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate demonstrates the relevance of these compounds in developing inhibitors like the Rho-kinase inhibitor K-115 (Gomi et al., 2012).

Pharmacological Implications

  • The synthesis and evaluation of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones showcase their potential in antimicrobial and anticancer activities, emphasizing the pharmacological importance of diazepine derivatives (Verma et al., 2015).

Catalytic and Chemical Reactions

  • The study of manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, in the olefin epoxidation process, sheds light on the role of these compounds in catalytic reactions and the impact of ligand's Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014).

Biochemical Interactions and Modeling

  • The synthesis of CX-6258, a new PET tracer for imaging of Pim kinases in cancer, incorporates 1,4-diazepane derivatives, indicating their relevance in biochemical research and imaging studies (Wang et al., 2015).

Biochemical Analysis

Biochemical Properties

1-(3-Chloro-2-methylphenyl)-1,4-diazepane plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as a potent inhibitor. The compound’s interaction with urease involves binding to the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it may impact cell signaling pathways, altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with urease results in enzyme inhibition, which is crucial for its biochemical effects . Additionally, this compound may influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including disruption of cellular function and metabolic imbalances . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding the transport and distribution mechanisms is important for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-11(13)4-2-5-12(10)15-8-3-6-14-7-9-15/h2,4-5,14H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNHKDLXDCRBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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